molecular formula C36H62NO2P B8083255 (+)-N,N-Bis[(1S)-1-phenylethyl]-dinaphtho[2,1-D

(+)-N,N-Bis[(1S)-1-phenylethyl]-dinaphtho[2,1-D

Cat. No.: B8083255
M. Wt: 571.9 g/mol
InChI Key: QZOOWIDTNSERHK-UHUREWSBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-N,N-Bis[(1S)-1-phenylethyl]-dinaphtho[2,1-D] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dinaphtho core, which is a fused ring system, and two N,N-bis[(1S)-1-phenylethyl] groups attached to it. The stereochemistry of the compound is defined by the (1S)-1-phenylethyl groups, which contribute to its chiral nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-N,N-Bis[(1S)-1-phenylethyl]-dinaphtho[2,1-D] typically involves multi-step organic reactions. One common approach is the coupling of dinaphtho[2,1-D] with (1S)-1-phenylethylamine under specific conditions to ensure the correct stereochemistry is maintained. The reaction often requires the use of catalysts and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like chromatography and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(+)-N,N-Bis[(1S)-1-phenylethyl]-dinaphtho[2,1-D] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the dinaphtho core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinaphthoquinones, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(+)-N,N-Bis[(1S)-1-phenylethyl]-dinaphtho[2,1-D] has several applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a molecular probe in studying biological systems.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism by which (+)-N,N-Bis[(1S)-1-phenylethyl]-dinaphtho[2,1-D] exerts its effects involves interactions with specific molecular targets. The compound’s chiral nature allows it to bind selectively to certain enzymes or receptors, influencing biochemical pathways. These interactions can modulate various physiological processes, making the compound valuable in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis[(1R)-1-phenylethyl]-dinaphtho[2,1-D]
  • N,N-Bis[(1S)-1-phenylethyl]-binaphtho[2,1-D]
  • N,N-Bis[(1S)-1-phenylethyl]-dinaphtho[1,2-D]

Uniqueness

(+)-N,N-Bis[(1S)-1-phenylethyl]-dinaphtho[2,1-D] stands out due to its specific stereochemistry and the unique arrangement of its dinaphtho core

Biological Activity

(+)-N,N-Bis[(1S)-1-phenylethyl]-dinaphtho[2,1-D] is a chiral phosphoramidite compound that has garnered attention in the field of organic chemistry and biological research. Its unique structure allows it to function as a ligand in various catalytic reactions, particularly in asymmetric synthesis. This article explores its biological activity, including pharmacological properties, potential applications, and relevant case studies.

  • Molecular Formula : C36H30NO2P
  • Molar Mass : 539.6 g/mol
  • CAS Number : 380230-02-4
  • Melting Point : 88-89 °C
  • Appearance : Off-white powder

Biological Activity Overview

The biological activity of this compound] is primarily investigated through its role as a ligand in catalytic reactions and its potential pharmacological properties.

1. Catalytic Applications

The compound is utilized as a chiral ligand in copper-catalyzed enantioselective conjugate addition reactions. These reactions facilitate the addition of dialkyl zinc to various Michael acceptors, which is crucial for synthesizing complex organic molecules with high stereoselectivity .

2. Pharmacological Properties

Research indicates that this compound] may exhibit significant pharmacological properties. It has been explored for its potential as a molecular probe in biological systems, which could aid in understanding various biochemical pathways and mechanisms .

Case Studies

Several studies have highlighted the biological implications of this compound:

Study 1: Enantioselective Synthesis

In a study focused on asymmetric synthesis, this compound] was employed as a ligand to enhance the enantioselectivity of copper-catalyzed reactions. The results demonstrated a significant increase in yield and selectivity compared to non-chiral ligands, showcasing its effectiveness in drug development processes .

Study 2: Molecular Probing

Another investigation assessed the use of this compound as a molecular probe in studying enzyme interactions. The findings suggested that it could selectively bind to certain enzymes, providing insights into enzyme kinetics and mechanisms of action within biological systems.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Catalytic ReactionsChiral ligand for copper-catalyzed asymmetric synthesis
Molecular ProbingPotential use in studying enzyme interactions
Pharmacological StudiesInvestigated for various pharmacological applications

Safety and Handling

Due to its chemical nature, this compound] is classified as irritating to eyes and skin. It should be handled with appropriate protective equipment under inert gas conditions to prevent moisture exposure .

Properties

IUPAC Name

N,N-bis[(1S)-1-cyclohexylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62NO2P/c1-25(27-13-5-3-6-14-27)37(26(2)28-15-7-4-8-16-28)40-38-33-23-21-29-17-9-11-19-31(29)35(33)36-32-20-12-10-18-30(32)22-24-34(36)39-40/h25-36H,3-24H2,1-2H3/t25-,26-,29?,30?,31?,32?,33?,34?,35?,36?,40?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOOWIDTNSERHK-UHUREWSBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)N(C(C)C2CCCCC2)P3OC4CCC5CCCCC5C4C6C7CCCCC7CCC6O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCCC1)N([C@@H](C)C2CCCCC2)P3OC4CCC5CCCCC5C4C6C7CCCCC7CCC6O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-N,N-Bis[(1S)-1-phenylethyl]-dinaphtho[2,1-D
Reactant of Route 2
(+)-N,N-Bis[(1S)-1-phenylethyl]-dinaphtho[2,1-D
Reactant of Route 3
Reactant of Route 3
(+)-N,N-Bis[(1S)-1-phenylethyl]-dinaphtho[2,1-D
Reactant of Route 4
Reactant of Route 4
(+)-N,N-Bis[(1S)-1-phenylethyl]-dinaphtho[2,1-D
Reactant of Route 5
(+)-N,N-Bis[(1S)-1-phenylethyl]-dinaphtho[2,1-D
Reactant of Route 6
Reactant of Route 6
(+)-N,N-Bis[(1S)-1-phenylethyl]-dinaphtho[2,1-D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.